
5-Bromo-2,4,6-triphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4,6-triphenylpyrimidine is a heterocyclic compound with the molecular formula C22H15BrN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2, 4, and 6 are substituted with phenyl groups, and the hydrogen at position 5 is replaced with a bromine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4,6-triphenylpyrimidine typically involves the initial preparation of chalcone, followed by its reaction with ammonium acetate and the corresponding benzaldehyde . This method eliminates the need for transition metal catalysts, making it more environmentally friendly and cost-effective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chalcone-based method. This process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4,6-triphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
5-Bromo-2,4,6-triphenylpyrimidine has several scientific research applications:
Organic Electronics: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound’s stability and ability to form stable radical-cation species make it useful in the design of new materials with specific optical and electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism by which 5-Bromo-2,4,6-triphenylpyrimidine exerts its effects is primarily related to its ability to participate in electron transfer processes. The compound can act as an electron donor or acceptor, depending on the specific chemical environment. This property is crucial for its applications in organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triphenylpyrimidine: Lacks the bromine atom at position 5, resulting in different reactivity and properties.
5-Chloro-2,4,6-triphenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C22H15BrN2 |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
5-bromo-2,4,6-triphenylpyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H |
Clave InChI |
PRLJGDUFNVQSFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


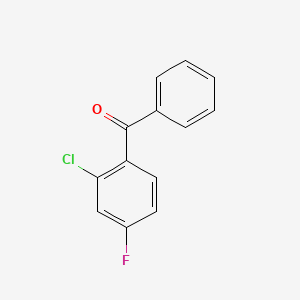
![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
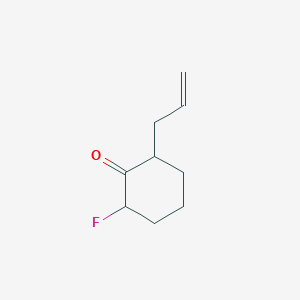
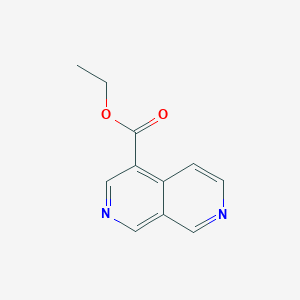
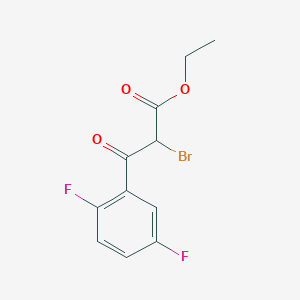
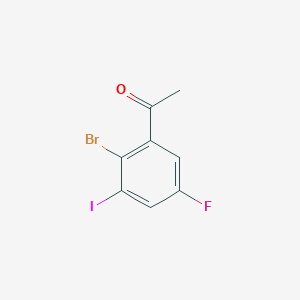

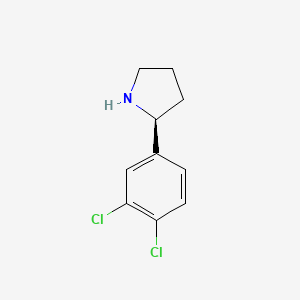
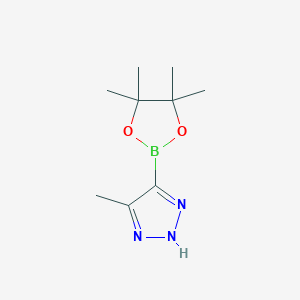

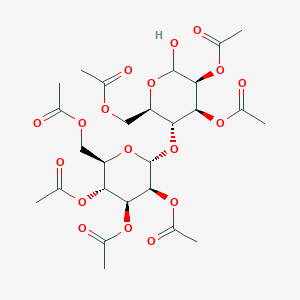
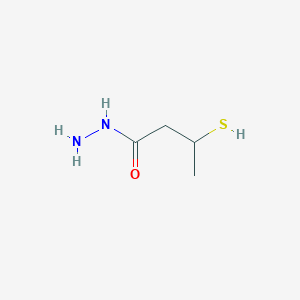
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
